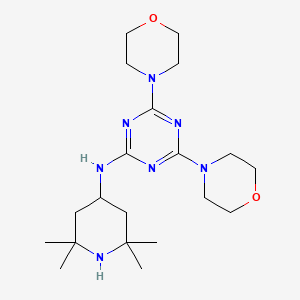

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine

Description

Historical Development of 1,3,5-Triazine Research

The 1,3,5-triazine scaffold, a six-membered aromatic ring with three nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in the 19th century. Early applications focused on agrochemicals, exemplified by the development of triazine herbicides such as simazine and atrazine in the 1950s. Cyanuric chloride, the trimer of cyanogen chloride, emerged as a critical precursor for synthesizing substituted triazines due to its reactivity in nucleophilic aromatic substitution reactions. By the late 20th century, researchers recognized the potential of 1,3,5-triazines in medicinal chemistry, particularly as antifolates targeting dihydrofolate reductase (DHFR) in cancer therapy. For instance, Balaha et al. (2016) synthesized triamino-substituted triazine derivatives with IC50 values as low as 28 nM against lung cancer cells, underscoring their potency. Concurrently, advancements in molecular docking techniques enabled rational design of triazine-based inhibitors, further accelerating drug discovery.

Evolution of Morpholine and Piperidinyl Triazine Derivatives

The incorporation of morpholine and piperidinyl groups into triazine frameworks marked a strategic shift toward optimizing pharmacokinetic and target-binding properties. Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, was initially employed in triazine derivatives to enhance solubility and mimic pyrimidine-based kinase inhibitors. Venkatesan et al. (2010) demonstrated that bis(morpholino)-1,3,5-triazines, such as 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine (PKI-587), could simultaneously inhibit phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), critical nodes in oncogenic signaling. The tetramethylpiperidinyl moiety, introduced at the N-2 position, further improved metabolic stability by reducing oxidative degradation pathways. This dual-substitution strategy addressed limitations of earlier triazine derivatives, such as poor solubility and rapid clearance, while maintaining nanomolar-level enzyme inhibition.

Research Significance of this compound

This compound exemplifies a paradigm in dual PI3K/mTOR inhibition, a therapeutic strategy for overcoming resistance in cancers with hyperactivated PI3K-Akt-mTOR pathways. Preclinical studies revealed IC50 values of 0.6 nM against PI3Kα and 4.3 nM against mTOR, surpassing earlier inhibitors like BEZ235. Structural analyses highlight critical interactions: the morpholine oxygen hydrogen-bonds with Val851 in PI3Kγ, while the tetramethylpiperidinyl group occupies a hydrophobic pocket near the catalytic lysine residue (Lys2187 in mTOR). These interactions confer high selectivity, as evidenced by 100-fold lower activity against unrelated kinases. Additionally, the compound’s low clogP (2.1) and moderate aqueous solubility (12 µM at pH 7.4) enhance its druglikeness, addressing historical challenges in triazine-based drug development.

Current Academic Research Landscape

Recent studies focus on expanding the therapeutic applications of this compound beyond oncology. For example, Gupta et al. (2023) explored structurally related triazines for dipeptidyl peptidase-4 (DPP-4) inhibition in diabetes, though their work emphasizes substitutions distinct from the morpholine-piperidinyl motif. In cancer research, combination therapies leveraging this compound’s mTOR inhibitory activity with immune checkpoint inhibitors are under investigation. Computational studies continue to refine its binding dynamics, with molecular dynamics simulations predicting stable interactions in mutant PI3K isoforms (e.g., H1047R). Collaborative efforts between academic institutions and pharmaceutical enterprises aim to advance this compound into clinical trials, leveraging its dual-target mechanism to address unmet needs in precision oncology.

Table 1: Key Biochemical and Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 458.59 g/mol | |

| IC50 (PI3Kα) | 0.6 nM | |

| IC50 (mTOR) | 4.3 nM | |

| clogP | 2.1 | |

| Aqueous Solubility | 12 µM (pH 7.4) | |

| PAMPA Permeability | 23 × 10⁻⁶ cm/s |

Properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N7O2/c1-19(2)13-15(14-20(3,4)25-19)21-16-22-17(26-5-9-28-10-6-26)24-18(23-16)27-7-11-29-12-8-27/h15,25H,5-14H2,1-4H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHQEMRYXUQORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

Introduction of Morpholine Groups: Morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.

Attachment of Tetramethylpiperidine: The tetramethylpiperidine group is attached via a similar nucleophilic substitution reaction, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Key Reaction Mechanism

-

Nucleophilic displacement of chlorine : The triazine precursor (e.g., 2,4,6-trichloro-1,3,5-triazine) undergoes substitution with morpholine and tetramethylpiperidine derivatives.

-

Stepwise substitution :

-

First substitution : Chlorine at position 4 is replaced by a morpholin-4-yl group.

-

Second substitution : Chlorine at position 6 is replaced by another morpholin-4-yl group.

-

Final substitution : The remaining chlorine at position 2 is replaced by a bulky tetramethylpiperidin-4-yl group.

-

Reaction Conditions (based on analogous triazine derivatives ):

-

Reagents : Morpholine, 2,2,6,6-tetramethylpiperidine, and a base (e.g., pyridine or NaOH).

-

Solvent : Polar aprotic solvents like DMF or DMSO.

-

Temperature : Typically 60–100°C for 2–4 hours.

Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic structure and steric hindrance from bulky substituents.

Key Reaction Types

Example Reaction (from analogous compounds):

A triazine derivative with morpholinyl groups can react with diamines to form polymer networks , as seen in poly[N,N'-bis(2,2,6,6-tetramethylpiperidinyl)hexanediamine-co-triazine] copolymers .

Role in Polymer Chemistry

The compound is used as a hindered amine light stabilizer (HALS) in polymers, preventing UV-induced degradation. Its bulky substituents stabilize free radicals formed during photolysis .

Biological Activity

While direct biological data for this compound is limited, analogous triazine derivatives exhibit antimicrobial and antifungal properties due to their ability to interact with biological targets like enzymes .

Comparison of Reaction Conditions

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in the field of medicinal chemistry. Research has indicated that derivatives of triazine compounds exhibit significant biological activities, including anticancer properties. For instance:

- Anticancer Activity : Studies have shown that triazine derivatives can induce apoptosis in cancer cells. The incorporation of morpholine groups has been linked to enhanced cytotoxicity against various cancer cell lines .

- Molecular Hybridization : The compound can serve as a scaffold for the design of new anticancer agents by hybridizing with other pharmacophores. This approach can lead to the development of novel therapeutics that target multiple pathways in cancer progression .

Agricultural Chemistry

Triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The application of this specific compound in agricultural chemistry could involve:

- Herbicide Development : By modifying the triazine structure, it may be possible to enhance selectivity and efficacy against specific weed species while minimizing environmental impact.

Material Science

The stability and reactivity of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine make it a candidate for use in material science:

- UV Absorbers : Similar compounds have been utilized as UV absorbers in polymers and coatings. Their ability to absorb harmful UV radiation can protect materials from degradation .

- Stabilizers : The compound may function as a stabilizer for polymers containing nitrogen or iodine compounds, enhancing their durability and longevity .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Triazine Modifications

Key Observations :

- Chloro substituents (e.g., in ) enhance reactivity for further derivatization.

- Nitro groups () introduce electron-withdrawing effects, altering electronic properties compared to morpholine’s electron-donating nature.

- Steric hindrance in the target compound and may reduce aggregation but limit solubility.

Physicochemical Properties

Light Stabilization

The target compound’s tetramethylpiperidine group is characteristic of hindered amine light stabilizers (HALS), as seen in UV-3346 (). Analogues like N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexanediamine () also exhibit oxidative stabilization in lubricants.

Research Findings and Trends

Structure-Activity Relationships (SAR)

Emerging Analogues

- PI3K-Akt Pathway Inhibitors: Bis(morpholino-triazine) derivatives () show promise in cancer research.

- Antimicrobial Agents : Pyrimidine-morpholine hybrids () are under investigation for antibacterial activity.

Biological Activity

The compound 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazine core substituted with morpholine and tetramethylpiperidine groups, which are significant for its biological activity.

The primary mechanism of action for compounds in this class often involves modulation of key signaling pathways. One notable pathway is the PI3K/Akt signaling pathway , which plays a crucial role in cell proliferation and survival. Inhibitors targeting this pathway have shown potential in cancer therapy by disrupting tumor growth and metastasis .

Antitumor Activity

Research indicates that derivatives of bis(morpholino-1,3,5-triazine) exhibit potent antitumor effects. For example, a related compound demonstrated significant efficacy in both in vitro and in vivo models against various cancer types. The compound 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (PKI-587) was shown to inhibit tumor growth effectively when administered intravenously .

Antimicrobial Activity

The antimicrobial activity of morpholino derivatives has also been investigated. A study evaluated the effectiveness of various bis-morpholine triazine compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 16 | 50 | Staphylococcus aureus |

| Compound 16 | 400 | Escherichia coli |

Safety and Toxicity

Safety assessments conducted on these compounds reveal a low toxicity profile compared to conventional chemotherapeutics like doxorubicin. For instance, while some derivatives showed cytotoxic effects at higher concentrations (100 µM), they remained significantly less toxic than standard treatments .

In Vivo Studies

In a study involving xenograft models, the administration of PKI-587 led to a marked reduction in tumor size compared to control groups. The compound's mechanism involved the inhibition of the PI3K/Akt pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

In vitro evaluations demonstrated that compounds similar to this compound significantly inhibited cell growth in various cancer cell lines. The cytotoxicity was assessed using standard assays like MTT and ATP bioluminescence assays .

Q & A

Q. What are the established synthetic protocols for preparing 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. A typical protocol involves:

- Step 1: Reacting cyanuric chloride with morpholine under controlled conditions (0–5°C, inert atmosphere) to introduce morpholine groups at the 4- and 6-positions.

- Step 2: Substituting the remaining chloride at the 2-position with 2,2,6,6-tetramethylpiperidin-4-amine under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Characterization includes melting point analysis, H/C NMR, and elemental analysis to confirm stoichiometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) to verify proton environments (e.g., morpholine δ 3.6–3.8 ppm, piperidine δ 1.2–1.5 ppm) and C NMR for carbon backbone confirmation.

- Mass Spectrometry (MS): High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~446.3 g/mol).

- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: ~57.5%, H: ~8.1%, N: ~22.5%).

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Prepare stock solutions in DMSO (10 mM) and store at –20°C.

- Stability: Degrades under prolonged exposure to light or moisture. Store in amber vials under nitrogen or argon. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents on the triazine core (e.g., replace morpholine with piperazine or thiomorpholine) and the tetramethylpiperidine group (e.g., introduce chiral centers or bulkier alkyl groups).

- Biological Assays: Test analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence-based assays or cell viability studies (e.g., MTT assay for antileukemic activity).

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups, steric bulk) with activity trends. Validate models with leave-one-out cross-validation .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze conflicting batches via HPLC and mass spectrometry to rule out impurities or degradation products.

- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum concentration, incubation time) to minimize variability. Include positive controls (e.g., staurosporine for kinase inhibition).

- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., ATP-binding pockets). Prioritize docking scores and hydrogen-bonding interactions.

- Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess stability and conformational changes.

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. How can environmental fate and ecotoxicological impacts be evaluated?

Methodological Answer:

- Degradation Studies: Expose the compound to simulated sunlight (Xe lamp, λ > 290 nm) and analyze photoproducts via LC-MS.

- Ecotoxicology: Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC). For chronic effects, perform algal growth inhibition tests (OECD 201).

- Partitioning Studies: Measure log (octanol-water) and soil sorption coefficients () to model bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.